molecular formula C10H10BrN3S B1336773 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole CAS No. 886494-27-5

4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole

Cat. No.: B1336773
CAS No.: 886494-27-5
M. Wt: 284.18 g/mol
InChI Key: BSDGSYWOZOZRBJ-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and a hydrazinyl group

Scientific Research Applications

4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole typically involves the reaction of 4-bromophenyl hydrazine with 2-bromo-5-methylthiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
  • 4-bromophenylacetic acid
  • 4-bromophenyl isocyanate

Uniqueness

4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3S/c1-6-9(13-10(14-12)15-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDGSYWOZOZRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NN)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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